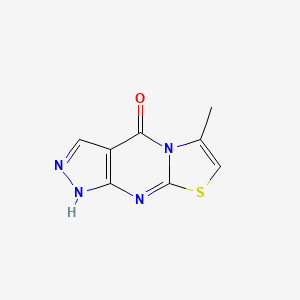![molecular formula C11H18O4 B12803653 6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one CAS No. 33148-34-4](/img/structure/B12803653.png)
6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,7-Trimethoxybicyclo[420]octan-2-one is a bicyclic organic compound characterized by its unique structure, which includes three methoxy groups attached to the bicyclo[420]octane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one typically involves the use of specific catalysts and reaction conditions. One method involves the use of a rhodium (I) complex as a catalyst, which facilitates the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods: Industrial production methods for 6,7,7-Trimethoxybicyclo[42 the principles of tandem catalysis and efficient synthetic procedures can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of methoxy groups and the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, photochemical reactions of stereoisomeric bicyclic ketones can lead to the formation of unsaturated aldehydes or photoreduction products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of 6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to undergo various chemical reactions, which can lead to the formation of reactive intermediates and products .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one include other bicyclic ketones and methoxy-substituted bicyclic compounds. Examples include 7,7-Diethoxybicyclo[4.2.0]octan-2-one and 8-azabicyclo[3.2.1]octane derivatives .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of three methoxy groups.
Properties
CAS No. |
33148-34-4 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6,7,7-trimethoxybicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C11H18O4/c1-13-10-6-4-5-9(12)8(10)7-11(10,14-2)15-3/h8H,4-7H2,1-3H3 |
InChI Key |
FRIAFSFKZSQGEX-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCC(=O)C1CC2(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


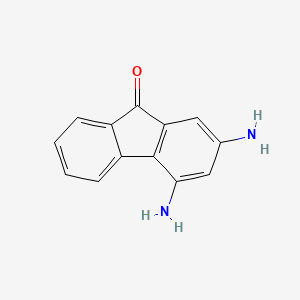


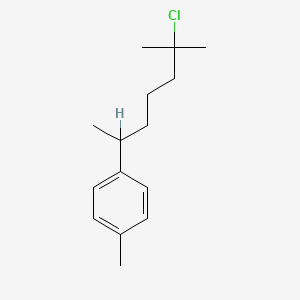


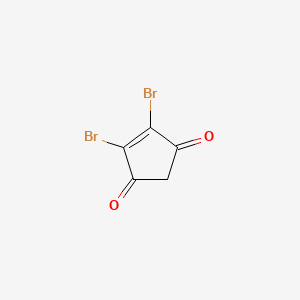
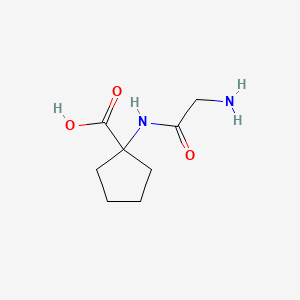
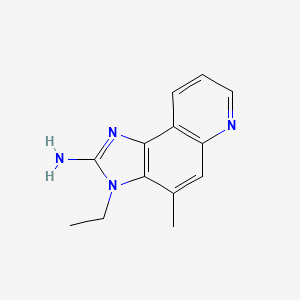
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)

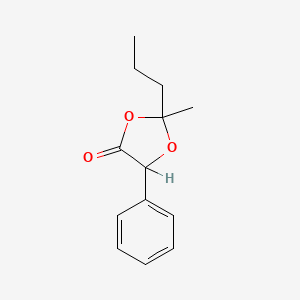
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
